6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Description
6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a pyrazolo-pyridine derivative characterized by a bicyclic core structure with an acetyl group at position 6 and a carboxylic acid moiety at position 2. Its structural framework is shared with clinically approved drugs like apixaban, where modifications at key positions modulate bioavailability, solubility, and target specificity .
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
6-acetyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c1-5(13)12-3-2-6-7(4-12)10-11-8(6)9(14)15/h2-4H2,1H3,(H,10,11)(H,14,15) |
InChI Key |
GCOXIJFMKRMBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)NN=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions are commonly used to form the pyrazolo[3,4-c]pyridine core. This involves combining appropriate precursors, such as hydrazines and pyridine derivatives, under conditions that facilitate the formation of the desired ring structure.
Cyclization Reactions
Cyclization reactions are crucial for forming the tetrahydro structure. These reactions often require specific conditions, such as high temperatures and the presence of catalysts, to ensure efficient ring closure.
Acetylation and Carboxylation
After forming the core structure, acetylation and carboxylation reactions are performed to introduce the acetyl and carboxylic acid groups. These steps may involve the use of acetylating agents and carboxylation reagents under controlled conditions.
Synthesis Pathways
Several synthesis pathways can be employed to prepare 6-acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid. These pathways often involve variations in the order of condensation, cyclization, acetylation, and carboxylation steps.
Pathway 1: Sequential Condensation and Cyclization
- Condensation : Combine a suitable hydrazine with a pyridine derivative to form the initial pyrazolo[3,4-c]pyridine core.
- Cyclization : Perform cyclization under specific conditions to achieve the tetrahydro structure.
- Acetylation and Carboxylation : Introduce the acetyl and carboxylic acid groups through subsequent reactions.
Pathway 2: Concurrent Acetylation and Carboxylation
- Initial Core Formation : Form the pyrazolo[3,4-c]pyridine core through condensation and cyclization.
- Concurrent Modification : Perform acetylation and carboxylation simultaneously using appropriate reagents.
Reaction Conditions and Reagents
The choice of reaction conditions and reagents is critical for the successful synthesis of 6-acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid. Common conditions include:
- Temperature : High temperatures are often required for cyclization reactions.
- Solvents : Polar solvents like ethanol or DMF are commonly used.
- Catalysts : Acidic or basic catalysts may be employed to facilitate condensation and cyclization.
Data Table: Synthesis Parameters
| Parameter | Description | Typical Values |
|---|---|---|
| Temperature | Range for cyclization reactions | 100°C to 200°C |
| Solvent | Common solvents used | Ethanol, DMF |
| Catalyst | Types of catalysts employed | Acidic or Basic |
| Reaction Time | Duration for each step | 2 to 24 hours |
Applications and Biological Activity
6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is primarily used as an intermediate in pharmaceutical chemistry. Its derivatives have shown potential biological activities, including antimicrobial and anti-inflammatory properties. Further research is needed to fully explore its applications and biological effects.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of pyrazolo[3,4-c]pyridine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of 6-acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid with related compounds:
Table 1: Key Structural and Functional Differences
Pharmacological and Physicochemical Comparisons
- Bioavailability : The carboxylic acid group at position 3 (as in the target compound and apixaban impurity) enhances water solubility but reduces membrane permeability compared to ester derivatives (e.g., ethyl ester in Table 1) .
- Synthetic Accessibility: The acetyl group at position 6 simplifies synthesis compared to bulkier aryl-piperidinone substituents (e.g., apixaban-related compounds), which require multi-step Ullmann couplings .
- Stability : Carboxylic acid derivatives exhibit higher stability under physiological conditions than ester analogs, which are prone to hydrolysis .
Biological Activity
6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound from the pyrazolopyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests that it may interact with various biological targets, leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is CHNO, with a molecular weight of approximately 202.20 g/mol. The compound features a pyrazolo-pyridine core which is known for its diverse biological activities.
Research indicates that this compound acts primarily on potassium channels, specifically the TASK-1 (KCNK3) potassium channel. TASK-1 is involved in various physiological processes including neuronal excitability and respiratory regulation. The modulation of this channel can have significant implications in treating conditions such as atrial fibrillation and other arrhythmias .
Antiarrhythmic Effects
The compound has been shown to possess antiarrhythmic properties by inhibiting TASK-1 channels. This inhibition can lead to reduced excitability in cardiac tissues, making it a candidate for treating atrial arrhythmias. In vitro studies demonstrated that derivatives of this compound effectively modulate potassium currents associated with TASK channels .
Anti-inflammatory Activity
In addition to its effects on cardiac function, 6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid exhibits notable anti-inflammatory properties. Studies have indicated that it can suppress the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. IC values for COX inhibition were reported to be in the low micromolar range .
Anticancer Potential
The compound's derivatives have also been evaluated for anticancer activity. In vitro assays showed that certain derivatives could inhibit cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). Mechanistic studies suggested that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis through modulation of Bcl-2 family proteins .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, and what intermediates are critical?
- Methodology : The compound is synthesized via multi-step routes involving cyclization and coupling reactions. A key intermediate is ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate , formed through Ullmann coupling of 1-(4-iodophenyl)piperidin-2-one with CuI/K₂CO₃ at 125°C (10 hours) . Subsequent hydrolysis of the ester group yields the carboxylic acid derivative .
- Key Intermediates :
| Step | Intermediate | Reaction Conditions |
|---|---|---|
| 1 | Ethyl ester derivative | Ullmann coupling (CuI, K₂CO₃, 125°C) |
| 2 | Carboxylic acid | NaOH in MeOH/H₂O, room temperature |
Q. How is the structural integrity of this compound validated during synthesis?
- Analytical Techniques :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed m/z = 461.4 [M+H]⁺ vs. calculated 461.49 for C₂₅H₂₄N₄O₅⁺) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify acetyl (δ ~2.1 ppm for CH₃) and pyrazolo-pyridine backbone signals .
- HPLC/Purity Analysis : Monitor reaction progress and final purity (>97%) using reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do reaction conditions influence the yield and stereochemical outcomes in Ullmann coupling steps?
- Optimization Strategies :
- Catalyst Selection : CuI vs. CuBr for improved coupling efficiency (e.g., 75% yield with CuI vs. 60% with CuBr under identical conditions) .
- Temperature Control : Prolonged heating (>12 hours) at 125°C reduces byproduct formation (e.g., dehalogenated side products).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction purification to remove metal residues .
Q. What strategies enhance the biological selectivity of this compound as a Factor Xa (fXa) inhibitor intermediate?
- Structural Modifications :
- P1 Group Optimization : Substitution of the 4-methoxyphenyl group improves fXa binding affinity (Ki < 0.1 nM) while reducing off-target protease interactions .
- Scaffold Rigidity : The tetrahydropyrazolopyridinone core enforces a planar conformation, enhancing selective interactions with the fXa S1 pocket .
Q. How can contradictions in spectroscopic data between synthetic batches be resolved?
- Case Study : Discrepancies in ¹H NMR δ-values for the acetyl group (δ 2.05 vs. 2.15 ppm) may arise from residual solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Resolution Steps :
Solvent Standardization : Use consistent deuterated solvents for NMR analysis.
2D NMR (COSY, HSQC) : Assign ambiguous peaks to confirm backbone connectivity .
X-ray Crystallography : Resolve absolute configuration using SHELXL (if crystals are obtainable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
